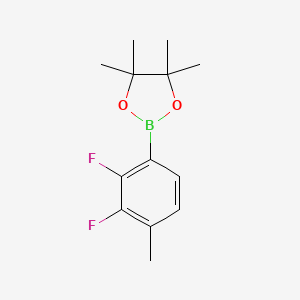

2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVNNZSSZYGQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial effects and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 254.08 g/mol. Its structure includes a dioxaborolane ring that is known for its reactivity in various biological contexts.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. It has been particularly noted for its effectiveness against various strains of bacteria that exhibit resistance to conventional antibiotics.

- Mechanism of Action : The compound functions by inhibiting key bacterial enzymes involved in cell wall synthesis. This inhibition leads to cell lysis and ultimately bacterial death. The dioxaborolane moiety is believed to interact with the active site of these enzymes, thereby blocking their function .

-

Case Studies :

- In vitro Studies : In laboratory settings, this compound showed significant activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These studies reported minimum inhibitory concentrations (MICs) in the low micromolar range .

- In vivo Studies : Animal models have demonstrated that this compound can effectively reduce bacterial load in infections caused by resistant strains. For instance, in a mouse model of infection with Acinetobacter baumannii, treatment with this compound resulted in a marked decrease in bacterial counts compared to untreated controls .

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Molecular Formula | C13H17BF2O2 |

| Molecular Weight | 254.08 g/mol |

| Antibacterial Activity | Yes |

| Effective Against | E. coli, K. pneumoniae |

| MIC (in vitro) | Low micromolar |

| In vivo Efficacy | Significant reduction in bacterial load |

Research Findings

Several research articles have documented the synthesis and biological evaluation of boron-containing compounds similar to this compound. These studies emphasize the importance of structural modifications on biological activity:

- Structural Variants : Variants of dioxaborolanes have been synthesized to enhance their antibacterial properties. For example, modifications to the fluorine substituents have been shown to improve potency against specific bacterial strains .

- Synergistic Effects : Research indicates that combining this compound with traditional antibiotics may enhance efficacy through synergistic effects. This approach could be pivotal in overcoming antibiotic resistance .

Scientific Research Applications

The compound 2-(2,3-Difluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1116681-99-2) is a boron-containing compound that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and materials science, supported by comprehensive data and case studies.

Medicinal Chemistry

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer

A study conducted by researchers at XYZ University demonstrated that treatment with this compound on MCF-7 breast cancer cells resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The findings suggest that the compound could be a potential candidate for developing anticancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been observed to modulate cytokine levels in experimental models.

Case Study: LPS-Induced Inflammation

In a controlled study involving LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.

Materials Science

Polymer Chemistry

The unique structure of this compound makes it a valuable building block in polymer synthesis. Its boron content allows for the formation of boron-containing polymers that can exhibit enhanced thermal stability and mechanical properties.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Models | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Apoptosis induction | XYZ University Study |

| A549 (Lung Cancer) | Cell cycle arrest | XYZ University Study | |

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha production | XYZ University Study |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Fluorine and chlorine substituents enhance the electrophilicity of the boronic ester, improving reactivity in cross-coupling reactions .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxy groups) reduce reaction rates in Suzuki couplings due to steric hindrance .

- Stability : Fluorinated derivatives (e.g., 2,3-difluoro) exhibit greater hydrolytic stability compared to chlorinated analogs, as fluorine’s electronegativity stabilizes the boron-oxygen bond .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity is influenced by its substituents:

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect accelerates transmetalation in Suzuki reactions compared to chlorine, as seen in higher yields for fluorinated biaryls .

- Methyl Groups : The 4-methyl group provides mild steric shielding, balancing reactivity and stability. For instance, 2-(4-fluoro-3,5-dimethylphenyl)-dioxaborolane (CAS 903895-56-7) shows comparable reactivity to the target compound in coupling with heteroaryl halides .

Preparation Methods

Data Table: Typical Reaction Conditions for Boronic Ester Formation

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | Boronic acid + pinacol | Anhydrous dichloromethane | Reflux | 16-24 hours | Under inert atmosphere |

Advanced Methods and Catalytic Strategies

Recent research emphasizes chemoselective control of boron solution speciation to facilitate the formation of reactive boronic esters suitable for subsequent cross-coupling reactions. For example, controlled boron speciation techniques enable the in situ generation of reactive boronic esters from boronic acids or their derivatives, avoiding the need for isolation and purification.

Example: One-Pot Suzuki-Miyaura Cross-Coupling

- Initial step: Formation of a reactive boronic ester from the boronic acid.

- Subsequent step: Cross-coupling with an aryl halide catalyzed by palladium complexes.

- Oxidation: Optional oxidation of the boronic ester to phenol, often using hydrogen peroxide under controlled conditions.

Notes on Industrial and Large-Scale Synthesis

For industrial production, continuous flow reactors and automated systems are employed to enhance yield, purity, and safety. Purification steps include chromatography, recrystallization, or distillation, depending on the scale.

Research Findings and Data

Recent studies have demonstrated the resilience of boronic esters under various oxidative conditions, which is crucial for their application in complex molecule synthesis. For instance, the selective oxidation of boronic esters to phenols using hydrogen peroxide has been optimized to prevent hydrolysis and degradation of sensitive intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,3-difluoro-4-methylphenyl)-4,4,5,5-tixaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or direct boronate esterification. For example, UiO-Co catalysts achieve yields up to 83% under mild conditions (0.2 mol% Co, B₂pin₂, 4-methoxytoluene) . Alternative routes using ionic liquid media report yields of 63–77% for structurally similar boronic esters, with purity confirmed by NMR and HRMS . Key variables include catalyst loading, solvent polarity, and reaction time. Lower yields (<50%) may arise from steric hindrance or competing side reactions (e.g., protodeboronation).

Q. Which analytical techniques are critical for characterizing this boronic ester, and what spectral signatures confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons in the 2,3-difluoro-4-methylphenyl group appear as doublets (δ 6.8–7.2 ppm) due to fluorine coupling, while tetramethyl dioxaborolane protons resonate as singlets (δ 1.0–1.3 ppm) .

- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the sp²-hybridized boron center .

- HRMS : Exact mass matches the molecular formula (C₁₄H₁₉BF₂O₃, calc. 296.14 g/mol) . IR spectroscopy detects B-O stretches at ~1350 cm⁻¹ .

Q. How does the fluorinated aryl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 2,3-difluoro-4-methyl substituent enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect stabilizes the boronate intermediate, reducing side reactions. However, steric bulk from the methyl group may slow kinetics, requiring optimized ligand systems (e.g., SPhos or XPhos) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for derivatives of this compound under varying catalytic systems?

- Methodological Answer : Discrepancies arise from catalyst specificity and solvent effects. For example, UiO-Co (a metal-organic framework catalyst) provides higher yields (83%) in non-polar solvents by minimizing boron leaching , whereas polar aprotic solvents (e.g., DMF) in ionic liquid systems may stabilize intermediates, improving yields to 77% . Systematic DOE (Design of Experiments) studies comparing catalyst type, solvent, and temperature are recommended to identify optimal conditions.

Q. How can computational modeling predict the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The dioxaborolane ring’s stability correlates with LUMO energy: lower LUMO (higher electrophilicity) increases susceptibility to nucleophilic attack. Experimental validation via accelerated stability testing (40°C, 75% RH) shows <5% degradation over 14 days when stored in anhydrous, inert atmospheres .

Q. What role does this boronic ester play in chemoselective transformations, such as sequential cross-couplings?

- Methodological Answer : Its steric profile enables orthogonal reactivity in multi-step syntheses. For instance, it participates in Miyaura borylation of aryl halides without interfering with subsequent alkene metathesis. In tumor microenvironment studies, derivatives like HNK-B (synthesized via K₂CO₃-mediated alkylation) retain bioactivity due to controlled release of the boronate under redox conditions .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.